molecular formula C8H6BrNO B1289023 5-(Bromomethyl)benzo[d]oxazole CAS No. 181038-98-2

5-(Bromomethyl)benzo[d]oxazole

Cat. No.: B1289023
CAS No.: 181038-98-2
M. Wt: 212.04 g/mol
InChI Key: FEOZMESZBOHMNO-UHFFFAOYSA-N
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Description

5-(Bromomethyl)benzo[d]oxazole: is a heterocyclic organic compound with the molecular formula C8H6BrNO. It is a derivative of benzoxazole, where a bromomethyl group is attached to the fifth position of the benzene ring.

Safety and Hazards

When handling 5-(Bromomethyl)benzo[d]oxazole, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

5-(Bromomethyl)benzo[d]oxazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of enzyme activity, either by inhibition or activation, depending on the specific context .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For instance, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the covalent modification of cysteine residues on target proteins, leading to changes in protein structure and function. This compound can also inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Over time, the degradation products may exhibit different biochemical properties, potentially affecting cellular function. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to a marked change in biological response. Toxicological studies have highlighted the importance of careful dosage control to minimize adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, potentially influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects. The localization of this compound within subcellular compartments can impact its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)benzo[d]oxazole typically involves the bromination of benzo[d]oxazole derivatives. One common method is the bromination of 5-methylbenzo[d]oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)benzo[d]oxazole is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical reactions. This makes it a versatile intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

5-(bromomethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOZMESZBOHMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-methylbenzoxazole (200 mg, 1.50 mmol), N-bromosuccinimide (321 mg, 1.80 mmol), and 2,2′-azobisisobutyronitrile (37 mg, 0.23 mmol) in CCl4 (3 mL) was heated at reflux for 22 h. The mixture was filtered and the filtrate was concentrated under reduced pressure. Purification of the crude material on silica gel (5% EtOAc/hexanes) gave the title compound as a colourless crystals (126 mg, 39%). 1H NMR (CDCl3) δ 4.64 (s, 2H), 7.46 (dd, 1H, J=8.6, 1.7 Hz), 7.57 (d, 1H, J=8.4 Hz), 7.83 (d, 1H, J=1.2 Hz), 8.12 (s, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
321 mg
Type
reactant
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
39%

Synthesis routes and methods II

Procedure details

Combine 5-methyl-benzoxazole (0.5 g, 3.75 mmol), NBS (0.7 g, 3.93 mmol), AIBN (60 mg, 0.37 mmol), chloroform (10 mL) and reflux for 1 h. Cool the reaction mixture to ambient temperature, dilute with chloroform and wash with water. Dry the organic extracts over anhydrous Na2SO4, evaporate the solvent and purify by chromatography on silica gel eluting with hexane/EtOAc (1:0, 9:1, 4:1 and 7:3) to obtain the title compound as a white solid (0.1 g, 13%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
13%

Synthesis routes and methods III

Procedure details

A solution of 5-methylbenzoxazole (0.5 g) in chloroform (20 ml) containing N-bromosuccinimide (0.18 g) and azoisobutyronitrile (0.05 g) was refluxed for 2 hours. After allowing to cool to room temperature the reaction mixture was treated with water (30 ml). The organic phase was separated and the aqueous phase extracted with dichloromethane (30 ml). The combined organic phases were washed with brine (30 ml), dried over magnesium sulphate and evaporated. The residue was triturated with pentane giving the title compound (0.36 g) as an off-white solid, m.p. 90-93° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

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